Potassium hexa cyanocobaltate

Description

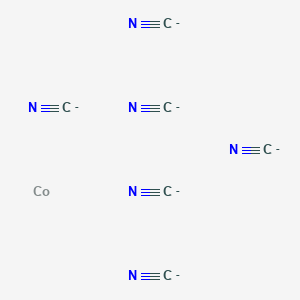

Potassium hexacyanocobaltate(III), with the chemical formula K₃[Co(CN)₆], is a coordination compound comprising a cobalt(III) center surrounded by six cyanide ligands in an octahedral geometry. It is a light-yellow crystalline solid with a density of ~1.87–1.9 g/cm³ and is freely soluble in water (324.4 g/L at 20°C) but insoluble in alcohol . The compound is synthesized by reacting hexacyanocobaltic acid with potassium salts or via precipitation from aqueous solutions of potassium cyanide and cobalt salts .

Its primary industrial application lies in catalysis, particularly in the production of double metal cyanide (DMC) catalysts, such as zinc hexacyanocobaltate (Zn₃[Co(CN)₆]₂), which are pivotal for polymerizing propylene oxide into high-molecular-weight polyether polyols with low unsaturation . Additionally, it serves as a precursor in research and development for synthesizing coordination complexes .

Properties

Molecular Formula |

C6CoN6-6 |

|---|---|

Molecular Weight |

215.04 g/mol |

IUPAC Name |

cobalt;hexacyanide |

InChI |

InChI=1S/6CN.Co/c6*1-2;/q6*-1; |

InChI Key |

RKBAPHPQTADBIK-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Weight : 422.38 g/mol

- Solubility : Soluble in water and alcohol

- Appearance : Blue crystalline solid

- Stability : Stable under normal conditions; low toxicity

Inorganic Chemistry

Potassium hexacyanocobaltate serves as a valuable reagent in inorganic chemistry. It is utilized to:

- Synthesize Cobalt Compounds : Acts as a source of cobalt ions for the preparation of other cobalt complexes.

- Catalysis : Functions as a catalyst in reactions such as the oxidation of alcohols and hydrolysis of esters, enhancing reaction rates and efficiency.

Analytical Chemistry

In analytical applications, potassium hexacyanocobaltate is employed for:

- Indicators : Its blue color changes to pink in the presence of reducing agents, making it useful for detecting compounds like ascorbic acid and sulfite ions in various samples .

- Spectroscopic Studies : It has been used in fluorescence studies to analyze the properties of cobalt complexes and their interactions with other molecules .

Medical Applications

Potassium hexacyanocobaltate has notable medical uses:

- Treatment for Cyanide Poisoning : The compound binds cyanide ions, preventing them from interacting with cellular enzymes, thus serving as an antidote .

- Cancer Research : Preliminary studies suggest it may inhibit cancer cell growth and induce apoptosis in certain cancer types, indicating potential therapeutic applications .

Industrial Applications

In industrial contexts, potassium hexacyanocobaltate finds use in:

- Pigments and Dyes : Its vibrant blue color makes it suitable for use as a dye in textiles, ceramics, glass, and inks.

- Corrosion Inhibition : Employed as a corrosion inhibitor in metal processing to protect surfaces from oxidative damage.

- Stabilizers for PVC : Acts as a stabilizing agent during the production of polyvinyl chloride (PVC) products .

Case Study 1: Medical Use in Cyanide Poisoning

A study highlighted the effectiveness of potassium hexacyanocobaltate as an antidote for cyanide poisoning. It demonstrated that the compound could significantly reduce mortality rates when administered promptly after cyanide exposure.

| Study Reference | Outcome |

|---|---|

| Reduced mortality rates in animal models when treated with potassium hexacyanocobaltate post-exposure. |

Case Study 2: Spectroscopic Analysis

Research involving fluorescence spectroscopy showed that solutions containing potassium hexacyanocobaltate exhibited distinct emission spectra when interacting with various aromatic amines.

Comparison with Similar Compounds

Structural and Compositional Differences

| Compound | Molecular Formula | Metal Oxidation State | Coordination Geometry | Key Structural Features |

|---|---|---|---|---|

| Potassium hexacyanocobaltate(III) | K₃[Co(CN)₆] | Co³⁺ | Octahedral | Co³⁺ center with six CN⁻ ligands; K⁺ counterions |

| Zinc hexacyanocobaltate | Zn₃[Co(CN)₆]₂ | Co³⁺ | Octahedral | Co³⁺ in [Co(CN)₆]³⁻ units bridged by Zn²⁺ ions |

| Cobalt(II) cyanide | Co(CN)₂ | Co²⁺ | Layered | Co²⁺ in a hexagonal lattice with CN⁻ ligands |

| Iron hexacyanocobaltate | Feₓ[Co(CN)₆]ᵧ | Co³⁺ | Octahedral | Fe³⁺ or Fe²⁺ counterions; variable stoichiometry |

Notes:

- Zinc hexacyanocobaltate is a heterometallic DMC catalyst with Zn²⁺ bridging [Co(CN)₆]³⁻ units, enhancing catalytic activity for polyol synthesis .

- Cobalt(II) cyanide lacks the stable octahedral coordination of Co³⁺, making it less effective in catalysis .

Physical and Chemical Properties

| Property | Potassium Hexacyanocobaltate(III) | Zinc Hexacyanocobaltate | Cobalt(II) Cyanide |

|---|---|---|---|

| Appearance | Light-yellow crystals | White suspension | Pink crystalline solid |

| Solubility in Water | 324.4 g/L (20°C) | Insoluble | Insoluble |

| Density (g/cm³) | 1.87–1.9 | ~1.8 (estimated) | 1.87 |

| Decomposition Temperature | >500°C | ~150°C (catalyst activation) | >300°C |

| Stability | Stable under dry conditions | Air-sensitive | Hygroscopic |

Key Observations :

- Potassium hexacyanocobaltate’s high water solubility facilitates its use in aqueous synthesis of DMC catalysts, whereas zinc hexacyanocobaltate’s insolubility makes it ideal for heterogeneous catalysis .

- Both compounds decompose upon contact with acids, releasing hydrogen cyanide (HCN) , a highly toxic gas .

Industrial Relevance :

- Zinc hexacyanocobaltate dominates the market due to its low cost and superior performance in polyol synthesis, achieving molecular weights >5,000 Da with minimal byproducts .

- Potassium hexacyanocobaltate’s utility is confined to catalyst synthesis, as it lacks direct catalytic activity .

Handling Precautions :

- Potassium hexacyanocobaltate requires strict ventilation control and avoidance of acid contact. Personal protective equipment (PPE) is mandatory .

- Zinc hexacyanocobaltate, while less toxic, demands handling in inert atmospheres to prevent oxidation .

Preparation Methods

Precipitation-Crystallization Method

A refined industrial approach involves controlled precipitation and crystallization:

-

Solution Preparation : Dissolve cobalt(II) chloride (CoCl·6HO) in deionized water at 50°C.

-

Cyanidation : Add potassium cyanide (KCN) in a 1:6 molar ratio under nitrogen atmosphere to prevent HCN formation.

-

Oxidation : Introduce gaseous chlorine (Cl) to oxidize Co to Co, maintaining pH 8–9 with KOH.

-

Crystallization : Cool the solution to 10°C, yielding K[Co(CN)] crystals with 92–95% purity.

Key Parameters :

-

Temperature: 50°C (dissolution) → 10°C (crystallization)

-

pH: 8.5 ± 0.5

-

Yield: 85–90%

Electrochemical Synthesis

Electrolytic methods reduce reliance on hazardous oxidizing agents. A divided cell with platinum electrodes is used:

-

Anolyte : 1 M Co(NO) in 0.5 M HNO

-

Catholyte : 3 M KCN in 1 M KOH

At 2.5 V, Co is oxidized at the anode while cyanide ions migrate to form the hexacyanocobaltate complex. This method achieves 88% yield with 98% purity, albeit at higher energy costs.

Purification and Quality Control

Recrystallization Techniques

Crude K[Co(CN)] is purified via sequential recrystallization:

-

Dissolve in hot water (80°C) at 150 g/L.

-

Filter through 0.2 μm membranes to remove particulates.

-

Cool to 5°C for 24 hours, recovering 75% of purified product.

Purity Enhancement :

Chromatographic Methods

Ion-exchange chromatography using Dowex 50WX8 resin removes cationic impurities (e.g., K, Co). Elution with 0.1 M HCl yields 99.8% pure K[Co(CN)], though scalability remains a challenge.

Analytical Characterization

Spectroscopic Confirmation

X-ray Diffraction (XRD)

Cubic crystal system (space group Fmm) with lattice parameter a = 10.42 Å. Peaks at 2θ = 17.8°, 25.4°, 35.1° match JCPDS 00-025-1385.

Industrial Applications and Derivative Synthesis

Q & A

Basic: What are the recommended methods for synthesizing potassium hexacyanocobaltate(III) in a laboratory setting?

Answer:

Potassium hexacyanocobaltate(III) can be synthesized via the reaction of cobalt salts with excess potassium cyanide under controlled alkaline conditions. A common method involves dissolving cobalt(III) chloride in aqueous potassium cyanide, followed by crystallization. The product typically forms yellow monoclinic crystals (density: 1.906 g/cm³), which are hygroscopic and decompose upon heating . For purity, vacuum drying at low temperatures (≤100°C) is advised to avoid thermal decomposition.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing potassium hexacyanocobaltate(III)?

Answer:

Key techniques include:

- Infrared (IR) Spectroscopy : To confirm the presence of cyanide ligands (C≡N stretching vibrations ~2100 cm⁻¹) and monitor CN loss during thermal degradation .

- X-ray Diffraction (XRD) : For crystallographic analysis, confirming the monoclinic structure and lattice parameters .

- Thermogravimetric Analysis (TGA) : To study decomposition behavior, as the compound decomposes above 250°C .

Basic: What safety protocols are essential when handling potassium hexacyanocobaltate(III)?

Answer:

- Hygroscopicity : Store in airtight containers under inert gas to prevent moisture absorption, which can alter reactivity .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to cyanide release risks.

- Disposal : Treat waste with hydrogen peroxide or hypochlorite to oxidize cyanide ions before neutralization .

Advanced: How does potassium hexacyanocobaltate(III) function in heterogeneous catalysis, and what are its limitations?

Answer:

The compound serves as a precursor for cobalt-based catalysts in oxidation reactions. For example, when supported on zeolites, it forms active sites for NOx reduction. However, calcination in hydrogen at 400°C removes CN ligands, reducing catalytic activity. Stability limitations arise from CN ligand loss under oxidative conditions, necessitating doping with stabilizing agents (e.g., Fe³⁺) .

Advanced: How can contradictions in thermal decomposition data be resolved for potassium hexacyanocobaltate(III)?

Answer:

Discrepancies in decomposition pathways (e.g., mass loss vs. temperature profiles) often stem from atmospheric differences. For example:

- Inert atmosphere (N₂) : Gradual CN ligand loss, forming Co metal clusters.

- Reducing atmosphere (H₂) : Rapid decomposition to metallic cobalt and KCN.

Use coupled TGA-MS (mass spectrometry) to identify gaseous byproducts (e.g., HCN, N₂) and refine mechanistic models .

Advanced: What strategies optimize the stability of cyanocobaltate complexes in aqueous solutions for electrochemical studies?

Answer:

- pH Control : Maintain alkaline conditions (pH > 10) to prevent hydrolysis of CN ligands.

- Chelating Agents : Add EDTA to sequester trace metal ions that catalyze decomposition.

- Electrochemical Shielding : Use protective electrolytes (e.g., KNO₃) to minimize side reactions during redox cycling .

Basic: How is the purity of potassium hexacyanocobaltate(III) validated before experimental use?

Answer:

- Elemental Analysis : Confirm K:Co:C:N ratios via ICP-OES (for metals) and CHNS analyzers.

- UV-Vis Spectroscopy : Compare absorbance spectra with reference data (λmax ~320 nm for [Co(CN)₆]³⁻) .

Advanced: What computational methods are suitable for modeling the electronic structure of [Co(CN)₆]³⁻?

Answer:

- Density Functional Theory (DFT) : Calculate ligand field splitting parameters (Δ₀) and spin states.

- Molecular Dynamics (MD) : Simulate CN ligand dynamics in solution. Validate with EXAFS (Extended X-ray Absorption Fine Structure) for Co-C/N bond distances .

Basic: What are the key differences between potassium hexacyanocobaltate(III) and analogous hexacyanometallates (e.g., ferricyanides)?

Answer:

- Redox Activity : [Co(CN)₆]³⁻ is less redox-active than [Fe(CN)₆]³⁻ due to stronger ligand field stabilization.

- Stability : Cobalt complexes decompose at lower temperatures (~250°C) compared to iron analogs (>400°C) .

Advanced: How can in situ spectroscopic techniques elucidate reaction mechanisms involving potassium hexacyanocobaltate(III)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.